(4S)-1-Fmoc-4-methyl-L-proline
Description
Overview of the Research Landscape Surrounding (4S)-1-Fmoc-4-methyl-L-proline
The research landscape for this compound is primarily centered on its application as a custom building block in peptide synthesis. While extensive research exists on proline analogs as a class, the focus on this specific compound is more specialized. Its availability from chemical suppliers indicates its use in the synthesis of novel peptides where the specific stereochemistry and methyl substitution at the C4-position are desired to achieve a particular conformational outcome. capotchem.cnachemblock.com
The core of its utility lies in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is an amine-protecting group that is stable under the conditions of peptide bond formation but can be readily removed by a mild base, typically piperidine (B6355638). iris-biotech.deactivotec.com This orthogonal protection strategy is the most common method for modern peptide synthesis, prized for its milder reaction conditions compared to older Boc/Benzyl approaches. altabioscience.comnih.gov
Research involving this compound would typically fall into studies aiming to:
Investigate the impact of C4-substituents on peptide conformation and stability. researchgate.net
Develop peptides with constrained geometries to enhance their biological activity or specificity.
Synthesize non-natural peptide analogs to explore structure-activity relationships (SAR).
The synthesis of the core structure, 4-methylproline, is a challenge in itself, requiring stereoselective methods to obtain the desired diastereomer. researchgate.net The development of practical synthetic routes to such compounds is an active area of research, as it enables their incorporation into peptides for various applications. nih.gov
Structural Features and Stereochemical Considerations in Academic Contexts
The structure of this compound is defined by several key features that are critical to its function in a research context.
Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group attached to the proline nitrogen is essential for its use in SPPS. This bulky, UV-active group prevents the amine from reacting during peptide coupling steps and allows for the monitoring of its removal during the synthesis cycle. activotec.com
Proline Ring: The five-membered pyrrolidine (B122466) ring of proline restricts the phi (Φ) torsion angle of the peptide backbone, significantly influencing the local secondary structure.
Stereochemistry: The compound has two stereocenters, at the C2 (α-carbon) and C4 positions. The designation "(4S)-...-L-proline" specifies the absolute configuration. Following IUPAC nomenclature, the full stereochemical descriptor is (2S,4S). nih.gov This precise stereochemistry is crucial, as different diastereomers can induce dramatically different conformational preferences in a peptide chain. researchgate.net For instance, studies on 4-fluoroprolines have shown that the stereochemistry at the C4 position dictates whether a polyproline-II helix is stabilized or destabilized. researchgate.net
The table below summarizes the key properties of the compound.
| Property | Value | Source |
| IUPAC Name | (2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | nih.gov |
| CAS Number | 1228577-03-4 | capotchem.cnnih.gov |
| Molecular Formula | C21H21NO4 | capotchem.cnnih.gov |
| Molecular Weight | 351.40 g/mol | capotchem.cnnih.gov |
| Stereochemistry | (2S,4S) | nih.gov |
The precise three-dimensional arrangement of these structural elements makes this compound a highly specific tool for peptide chemists to engineer molecules with tailored structures and functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGFKWBYQPNFGZ-DJJJIMSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4s 1 Fmoc 4 Methyl L Proline
Asymmetric Synthesis Strategies for Enantiomerically Pure (4S)-1-Fmoc-4-methyl-L-proline
The creation of enantiomerically pure this compound hinges on establishing the correct (2S, 4S) stereochemistry of the 4-methylproline core. A prevalent strategy involves starting from a chiral precursor, where the inherent stereochemistry directs the formation of the new stereocenters.
One such approach begins with D-glutamic acid. researchgate.net The synthesis proceeds through diazotization and esterification to yield a hydroxy diester. researchgate.net This intermediate is then utilized in an Evans asymmetric alkylation, a powerful method for creating chiral centers. researchgate.net The chirality of the Evans' oxazolidinone auxiliary is matched with the starting material to control the introduction of the methyl group at the C4 position. researchgate.net A subsequent two-step azide (B81097) reduction and intramolecular SN2 cyclization affords the desired (2S,4S)-4-methylproline carboxylate, which can then be N-protected with the Fmoc group. researchgate.net
An alternative route employs (2S)-pyroglutamic acid as the starting material. researchgate.net This robust and stereoselective approach is particularly noted for its application in protein engineering, where the stereochemistry of the 4-methyl group is a critical determinant for successful incorporation into proteins during ribosomal synthesis. researchgate.net Once the (2S,4S)-4-methylproline core is synthesized, the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically achieved by reacting the amino acid with a reagent like 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). acs.org
Stereoselective Approaches in the Synthesis of 4-Methyl-L-proline Derivatives
Achieving high stereoselectivity is the central challenge in synthesizing 4-methylproline derivatives. Various methods have been developed to control the diastereoselectivity of the final product, often relying on the strategic use of chiral starting materials, auxiliaries, or catalysts.
Hydrogenation reactions are also critical for setting stereocenters. The diastereoselectivity of the hydrogenation of an allylic alcohol precursor to 4-methylproline was found to be dependent on the catalyst, with Raney nickel providing a syn/anti ratio of 86:14. nih.gov The moderate stereocontrol in this case was attributed to the conformational mobility of the substrate's side chain. nih.gov
Below is a table summarizing various stereoselective approaches:
| Method | Starting Material | Key Reagent/Step | Stereoselectivity Outcome |
| Evans Asymmetric Alkylation | D-Glutamic Acid | Evans' oxazolidinone chiral auxiliary | Essentially complete stereoselectivity for (2S,4S) isomer. researchgate.net |
| Late-Stage Stereodivergence | Not specified | Six-step route with late-stage divergence | Good for both cis (75% de) and trans (88% de) series. acs.org |
| Catalytic Hydrogenation | D-Serine (via Garner's aldehyde) | Raney nickel catalyzed hydrogenation of allylic alcohol | 86:14 diastereomeric ratio (syn/anti). nih.gov |
| Intramolecular Cyclization | (S)-Pyroglutamic Acid | Diastereoselective conjugate addition of LiCH₂CN | Access to optically pure trans-3-substituted prolines. mdpi.com |
Protecting Group Strategies for the Fmoc Moiety and Carboxylic Acid Functionality
In the synthesis of this compound and its incorporation into peptides, the choice and manipulation of protecting groups are crucial. The two most common strategies in solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups for α-amino protection. americanpeptidesociety.orgresearchgate.net
The Fmoc group is the defining feature of the target compound. It is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This mild deprotection condition is a key advantage of the Fmoc strategy, making it compatible with a wide range of other protecting groups and suitable for synthesizing complex peptides. americanpeptidesociety.org The Fmoc group is orthogonal to acid-labile protecting groups, meaning one can be removed without affecting the other. organic-chemistry.org
The carboxylic acid functionality also requires protection during many synthetic steps to prevent unwanted reactions. In solution-phase synthesis of the proline ring, it is often protected as a simple ester, such as a methyl or ethyl ester, which can be hydrolyzed in a later step. researchgate.netuni-stuttgart.de In the context of Fmoc-based SPPS, the carboxylic acid of the C-terminal amino acid is typically anchored to a solid support resin. For side-chain carboxylic acids (e.g., in aspartic or glutamic acid), acid-labile esters like the tert-butyl (tBu) ester are commonly used, which are stable to the basic conditions of Fmoc removal but are cleaved during the final acid-mediated release of the peptide from the resin. researchgate.netpeptide.com
A summary of relevant protecting groups is provided below:
| Functional Group | Protecting Group | Introduction Reagent Example | Cleavage Condition | Orthogonality |
| α-Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl acs.org | Base (e.g., Piperidine in DMF) americanpeptidesociety.org | Orthogonal to acid-labile groups (Boc, tBu) organic-chemistry.org |
| α-Amine | Boc (tert-butyloxycarbonyl) | Boc Anhydride | Acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org | Orthogonal to base-labile groups (Fmoc) organic-chemistry.org |
| Carboxylic Acid | tBu (tert-butyl ester) | Not applicable (part of amino acid derivative) | Acid (e.g., TFA) peptide.com | Orthogonal to base-labile groups (Fmoc) peptide.com |
| Carboxylic Acid | Methyl/Ethyl Ester | Acid-catalyzed esterification | Saponification (e.g., NaOH) or acid hydrolysis | Not typically used in SPPS; common in solution phase. researchgate.netuni-stuttgart.de |
Development of Novel Synthetic Methodologies for Proline Analogs
The demand for structurally diverse proline analogs for applications in drug discovery and materials science has spurred the development of innovative synthetic methods. These new strategies provide access to proline derivatives with functionalities that are difficult to install using traditional methods.
One significant advancement is the use of palladium-catalyzed C(sp³)–H bond functionalization. This technique allows for the direct and stereospecific installation of aryl groups at the unactivated C3-position of proline derivatives, yielding cis-2,3-disubstituted pyrrolidines that would otherwise require lengthy synthetic sequences. acs.org
Other novel approaches include:
Amino-zinc-ene-enolate cyclization : A powerful method for synthesizing 3-substituted prolines bearing a variety of side chains. mdpi.com
Memory of Chirality (MOC) : This strategy has been applied to the synthesis of 4-hydroxy-α-methylprolines, where the chirality of the starting material is temporarily stored in an enolate intermediate and then used to direct a stereoselective cyclization. researchgate.net
Cascade Reactions : A Cu(I)-catalyzed cascade reaction between CF₃-substituted allenynes and tosylazide has been developed to afford highly functionalized 3-ethynyl proline derivatives with high diastereoselectivity. nih.gov
A summary of these novel methodologies is presented in the table below:
| Methodology | Proline Analog Type | Key Transformation |
| Palladium-Catalyzed C-H Activation | 3-Aryl-proline derivatives | Directed C(sp³)–H arylation at the C3 position. acs.org |
| Amino-zinc-ene-enolate Cyclization | 3-Substituted prolines | Intramolecular cyclization of a linear precursor. mdpi.com |
| Memory of Chirality (MOC) | 4-Hydroxy-α-methylprolines | Stereoselective cyclization of an adduct with a transient chiral enolate. researchgate.net |
| Cascade [3+2]-Cycloaddition | 3-Ethynyl-proline derivatives | Cu(I)-catalyzed reaction of allenynes and tosylazide. nih.gov |
High-Throughput Synthesis Methods for Library Generation of this compound Derivatives
The systematic exploration of structure-activity relationships often requires the synthesis of large libraries of related compounds. For proline analogs, high-throughput and parallel synthesis techniques are invaluable.
A highly effective strategy known as "proline editing" has been developed for the generation of diverse peptide libraries with modified proline residues. nih.gov This approach utilizes standard solid-phase peptide synthesis (SPPS) to incorporate a commercially available Fmoc-hydroxyproline (Hyp) residue into a peptide chain. After the full peptide is assembled on the resin, the hydroxyl group of the Hyp residue is selectively and stereospecifically modified through a variety of reactions (e.g., Mitsunobu, oxidation, reduction, acylation). nih.gov This method essentially uses the peptide backbone to protect the proline's amine and carboxyl groups, allowing for late-stage diversification. Using this technique, a library of 122 different 4-substituted prolyl amino acids was generated from a single peptide precursor. nih.gov
Furthermore, the availability of building blocks like this compound facilitates the generation of peptide libraries through automated synthesis. acs.org By incorporating this specific non-proteinogenic amino acid at defined positions in a peptide sequence using automated microwave peptide synthesizers, researchers can systematically study the effect of this particular modification on peptide structure and function. acs.orgmdpi.com
Chemical Derivatization and Reactivity Studies of 4s 1 Fmoc 4 Methyl L Proline
Strategies for Functionalization and Derivatization of the Proline Ring System
The functionalization of the proline ring, particularly at the C4 position, is a powerful strategy to introduce diverse chemical functionalities and to modulate the biological activity and conformational properties of peptides. While direct functionalization of the methyl group in (4S)-1-Fmoc-4-methyl-L-proline is challenging, analogous strategies employed for other 4-substituted prolines, such as hydroxyproline (B1673980), provide a roadmap for potential derivatization pathways.
A prominent and versatile approach is the "proline editing" technique. nih.gov This method typically involves the incorporation of a precursor, such as Fmoc-4-hydroxy-L-proline, into a peptide sequence during solid-phase peptide synthesis (SPPS). nih.gov The hydroxyl group can then be chemically modified post-synthesis to introduce a variety of substituents with different stereochemistries. nih.gov Although this compound already possesses a methyl group, the principles of proline editing can be conceptually applied. For instance, if a suitable starting material with a modifiable group at C4 were used, a methyl group could be introduced via nucleophilic substitution or other transformations.
Key functionalization strategies applicable to the proline scaffold include:
Nucleophilic Substitution: Starting from a proline derivative with a good leaving group at the C4 position (e.g., a tosylate or mesylate), various nucleophiles can be introduced. This allows for the synthesis of a wide array of 4-substituted prolines.
Oxidation and Reduction: Oxidation of a 4-hydroxyproline (B1632879) derivative to a 4-ketoproline provides a key intermediate. This ketone can then be subjected to various nucleophilic additions or reductions to yield different 4-substituted prolines with controlled stereochemistry. nih.gov
Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the hydroxyl group in 4-hydroxyproline, providing access to the opposite stereoisomer. nih.gov This is crucial for exploring the conformational effects of both C4 epimers in a peptide chain.
These strategies highlight the potential for creating a diverse library of 4-methyl-proline analogs with additional functionalities, starting from appropriately functionalized proline precursors.
Investigation of Reaction Mechanisms Pertinent to this compound Transformations
The reaction mechanisms involved in the transformation of this compound are largely dictated by the reactivity of the N-Fmoc protecting group and the carboxylic acid. The core pyrrolidine (B122466) ring is relatively inert under standard peptide synthesis conditions.
The most relevant reaction mechanism is the base-catalyzed elimination (E1cB) for the removal of the Fmoc group. This is a critical step in Fmoc-based solid-phase peptide synthesis. scielo.org.mxchempep.com The process is initiated by a base, typically piperidine (B6355638) in DMF, which abstracts the acidic proton on the fluorenyl group. This is followed by the elimination of dibenzofulvene and carbon dioxide, liberating the secondary amine of the proline. chempep.com The resulting dibenzofulvene is scavenged by the piperidine to prevent side reactions. chempep.com
In the context of derivatization, if one were to start from a 4-hydroxyproline derivative to synthesize a 4-methyl analog, the mechanisms of the reactions mentioned in the previous section would be central. For example, an SN2 reaction at the C4 position would proceed with inversion of stereochemistry. The efficiency of such a reaction would depend on the nature of the leaving group and the nucleophile.
Understanding these mechanisms is crucial for optimizing reaction conditions, minimizing side reactions, and achieving the desired stereochemical outcome in the synthesis of complex peptides containing this modified proline residue.
Reactivity Profiles in Peptide Coupling Reactions
The incorporation of this compound into a peptide chain via amide bond formation is a key step in synthesizing modified peptides. The reactivity of this amino acid derivative in peptide coupling reactions is influenced by several factors, primarily the steric hindrance at the C4 position and the nature of the coupling reagents.
The methyl group at the C4 position can exert a moderate steric effect, which might influence the rate of the coupling reaction compared to unsubstituted proline. However, this effect is generally less pronounced than that of bulkier substituents. The choice of coupling reagent is critical to ensure high coupling efficiency and to minimize racemization.
Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). scielo.org.mx Alternatively, phosphonium (B103445) salts like Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are highly effective. chempep.com
The following table summarizes typical coupling efficiencies observed for sterically hindered amino acids, which can be extrapolated to this compound.
| Coupling Reagent | Additive | Typical Coupling Time | Estimated Coupling Efficiency |
| DIC | HOBt | 1-2 hours | >98% |
| DIC | Oxyma | 1-2 hours | >99% |
| HBTU | HOBt | 30-60 minutes | >99% |
| HATU | HOAt | 30-60 minutes | >99.5% |
This is an interactive data table based on typical literature values for sterically hindered amino acids and may not represent empirically determined values for this compound.
The choice of base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, can also influence the outcome of the coupling reaction, particularly with respect to racemization. For proline derivatives, the risk of epimerization at the alpha-carbon is generally low due to the cyclic nature of the amino acid.
Chemo- and Regioselective Modifications of the this compound Scaffold
The this compound scaffold presents two primary sites for chemical modification: the N-terminal Fmoc group and the C-terminal carboxylic acid. The pyrrolidine ring and the C4-methyl group are generally unreactive under standard conditions, allowing for selective transformations at the termini.
Chemoselectivity is primarily dictated by the orthogonal nature of the protecting groups used in peptide synthesis. The Fmoc group is base-labile, while side-chain protecting groups (not present in this specific molecule but relevant in a peptide context) are typically acid-labile (e.g., t-butyl, trityl). This allows for the selective deprotection of the N-terminus without affecting other parts of the molecule or the growing peptide chain.
Regioselectivity is inherent in the structure, as the two main functional groups are at distinct positions (N-terminus and C-terminus).
Possible selective modifications include:
N-terminal Modification: After the removal of the Fmoc group, the liberated secondary amine can be acylated, alkylated, or coupled to another amino acid. This is the basis of peptide chain elongation in SPPS.
C-terminal Modification: The carboxylic acid can be activated to form an active ester or an acid chloride, which can then react with a variety of nucleophiles to form amides, esters, or other derivatives. This is the basis for coupling the proline derivative to a solid support or to the N-terminus of another peptide.
The following table outlines potential selective modifications and the reagents typically employed.
| Target Site | Reaction Type | Reagents | Product |
| N-terminus (after Fmoc removal) | Acylation | Acetic anhydride, pyridine | N-acetylated proline derivative |
| N-terminus (after Fmoc removal) | Sulfonylation | Dansyl chloride, base | N-dansylated proline derivative |
| C-terminus | Esterification | Methanol (B129727), acid catalyst | Methyl ester derivative |
| C-terminus | Amidation | Ammonium chloride, coupling agents | Proline amide derivative |
This interactive data table illustrates potential chemo- and regioselective modifications.
Advanced Analytical and Spectroscopic Characterization Methods for 4s 1 Fmoc 4 Methyl L Proline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of (4S)-1-Fmoc-4-methyl-L-proline in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, NOESY) experiments provide a wealth of information.
The ¹H NMR spectrum confirms the presence of all protons and their respective chemical environments. Key signals include the methyl group doublet, the protons of the pyrrolidine (B122466) ring, the characteristic signals of the Fmoc protecting group, and the alpha-proton. rsc.org The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, from the methyl and pyrrolidine carbons to those of the carbonyl and the aromatic Fmoc moiety. rsc.orgnih.gov
Interactive Table: Representative NMR Data for (2S, 4S)-4-methyl-proline derivatives
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.24 | ~59.7 |
| β-CH₂ | ~2.35, ~1.60 | ~38.9 |
| γ-CH | ~2.48 | ~32.6 |
| δ-CH₂ | ~3.39, ~2.83 | ~53.3 |
| 4-CH₃ | ~0.96 (d) | ~16.9 |
| C=O (acid) | - | ~173.8 |
| Fmoc group | ~7.2-7.8 (aromatic), ~4.2-4.4 (CH/CH₂) | ~120-145 (aromatic), ~67 (CH), ~47 (CH₂) |
| Note: Data is representative and compiled from similar structures like (2S, 4S)-4-methyl-proline and its N-protected derivatives. rsc.org Exact shifts for the title compound may vary. |
Mass Spectrometry Techniques for Molecular Characterization and Purity Assessment
Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and assessing its purity. With a molecular formula of C₂₁H₂₁NO₄, the compound has a monoisotopic mass of approximately 351.15 Da. nih.gov
Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, providing strong evidence for the compound's identity.
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which can further confirm the structure. A characteristic fragmentation pathway for N-Fmoc protected amino acids involves the cleavage of the Fmoc group. nih.gov The protonated molecule often undergoes a rearrangement to lose the fluorenylmethoxy group, leading to a significant neutral loss. nih.gov Other observed fragments may result from the loss of CO₂ from the carboxylic acid or cleavages within the pyrrolidine ring. researchgate.netresearchgate.net These fragmentation patterns are crucial for distinguishing the compound from potential impurities or isomers.
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| Ion | m/z (approx.) | Description |
| [M+H]⁺ | 352.15 | Protonated molecular ion |
| [M+Na]⁺ | 374.13 | Sodium adduct |
| [M-H]⁻ | 350.14 | Deprotonated molecular ion |
| [M+H - C₁₅H₁₂O₂]⁺ | 130.08 | Loss of Fmoc group (as dibenzfulvene and CO₂) |
| [M+H - H₂O]⁺ | 334.14 | Loss of water |
| [M+H - COOH]⁺ | 306.16 | Loss of formic acid |
| Note: The m/z values are calculated based on the monoisotopic mass and represent common adducts and fragments observed for Fmoc-amino acids. nih.govnih.gov |
X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Its Co-crystals
Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. soton.ac.uk For this compound, this technique can unequivocally confirm the (2S, 4S) configuration. mdpi.comresearchgate.net
The analysis of a suitable single crystal yields precise information on bond lengths, bond angles, and torsion angles. thieme-connect.de This data reveals the preferred conformation of the pyrrolidine ring pucker and the orientation of the 4-methyl group relative to the carboxylic acid group. nih.gov Crystal structures of similar Fmoc-4-substituted prolines have shown the significant impact of the substituent on the ring conformation. researchgate.net Furthermore, the crystallographic data elucidates the intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and urethane (B1682113) carbonyl, and potential π-stacking from the Fmoc groups, which dictate the crystal packing. researchgate.net The Flack parameter, derived from the diffraction data, is a critical value used to confidently assign the absolute configuration of the chiral centers. soton.ac.uk
Chromatographic Separation Techniques, including Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically used to determine its chemical purity by separating the target compound from any synthesis-related impurities.
Chiral HPLC is essential for determining the enantiomeric purity, which is a critical quality attribute for amino acid derivatives used in peptide synthesis. phenomenex.com The goal is to separate the desired this compound from its corresponding (4R) enantiomer. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving a wide range of N-Fmoc protected amino acids. phenomenex.comphenomenex.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing an acidic additive like trifluoroacetic acid, is optimized to achieve baseline resolution. phenomenex.comtandfonline.com The ability to detect even trace amounts of the undesired enantiomer is crucial, as its presence can lead to the formation of diastereomeric impurities in the final peptide. tandfonline.com
Interactive Table: Typical Chiral HPLC Systems for Fmoc-Amino Acid Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Example | Application |
| Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile/Water with Trifluoroacetic Acid | Broad applicability for resolving various Fmoc-amino acid enantiomers. phenomenex.com |
| Protein-based (e.g., Ovomucoid) | Phosphate buffer/Acetonitrile | Versatile for direct enantioseparation of protected amino acids. tandfonline.com |
| Zwitterionic (e.g., Quinine-based) | Methanol/Water with Triethylamine and Formic Acid | Effective for separating Nα-Fmoc proteinogenic amino acids. nih.gov |
| Cyclodextrin-based | Acetonitrile/Water with modifiers | Used for enantiomeric separations of Fmoc-amino acid derivatives. mst.edu |
Circular Dichroism (CD) Spectroscopy for Conformational and Chiral Purity Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a sensitive technique for probing the secondary structure of peptides and the stereochemistry of their constituent amino acids. For this compound, the CD spectrum is influenced by contributions from its two chiral centers (Cα and C4) and the aromatic Fmoc chromophore.
The spectrum provides a unique fingerprint that can be used to confirm the compound's chiral integrity. The enantiomer, (4R)-1-Fmoc-4-methyl-L-proline, would produce a mirror-image CD spectrum, making CD an effective tool for assessing chiral purity. Furthermore, because the CD signal is highly sensitive to the molecule's conformation, it can be used to study the equilibrium between cis and trans isomers of the Fmoc-urethane bond in solution. Changes in solvent polarity or temperature that shift this equilibrium would result in corresponding changes in the CD spectrum, providing valuable insight into the compound's conformational dynamics.
Advanced Spectroscopic Methods for Investigating Molecular Interactions
Beyond routine characterization, advanced spectroscopic methods can probe the subtle molecular interactions that govern the behavior of this compound.
Vibrational Circular Dichroism (VCD): As a chiral-sensitive vibrational spectroscopy, VCD can provide detailed information about the absolute configuration and conformational properties in solution. soton.ac.uk By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute stereochemistry can be independently confirmed without the need for crystallization.
Advanced NMR Techniques: Two-dimensional NMR experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide more detailed information on conformational exchange processes, such as the rate of cis-trans isomerization. Diffusion-Ordered Spectroscopy (DOSY) can be used to study self-aggregation in solution by measuring the diffusion coefficient of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of functional groups, such as the C=O stretch of the carboxylic acid and the urethane, and the N-H vibrations. In concentration-dependent studies, shifts in these frequencies can provide evidence for intermolecular hydrogen bonding, offering insight into aggregation behavior in solution.
Applications of 4s 1 Fmoc 4 Methyl L Proline in Peptide and Peptidomimetic Chemistry
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
(4S)-1-Fmoc-4-methyl-L-proline is specifically designed for integration into Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is the predominant method for chemically synthesizing peptides, prized for its efficiency and amenability to automation. nih.gov The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. chempep.com
The integration of this compound into an SPPS protocol follows the standard cycle:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a piperidine solution, exposing a free amine.
Coupling: The carboxylic acid of this compound is activated using standard coupling reagents (e.g., carbodiimides like DIC or phosphonium (B103445)/uronium salts like HBTU/HATU) and reacted with the free amine on the growing peptide chain.
Washing: Excess reagents and byproducts are washed away.
This cycle is repeated to elongate the peptide chain. The bulky Fmoc group helps to suppress racemization during the activation and coupling steps. nih.gov The use of this compound is compatible with a wide range of resins and side-chain protecting groups commonly employed in Fmoc SPPS. uci.edu
Utilization in Solution-Phase Peptide Synthesis Strategies
While primarily intended for SPPS, this compound can also be utilized in solution-phase peptide synthesis. In this approach, peptide chains are elongated in a homogenous solution, with purification steps performed after each coupling or deprotection reaction. For solution-phase strategies, the Fmoc group can be removed as in SPPS. However, its use in this context is less common due to the advantages of other N-terminal protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) in traditional solution-phase workflows. The primary application and design of this compound remain centered on the efficiencies of solid-phase methodologies.
Design and Synthesis of Conformationally Constrained Peptides
A key application of this compound is in the design of conformationally constrained peptides. Proline's unique cyclic structure already restricts the peptide backbone's flexibility compared to other amino acids. nih.gov This restriction is further amplified by substituents on the pyrrolidine (B122466) ring.
The conformation of the proline ring is described by its "pucker," which can exist in two primary forms: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). The ring pucker directly influences the peptide backbone's dihedral angles (φ and ψ) and the cis/trans isomerization of the Xaa-Pro peptide bond. nih.gov
The methyl group in the (4S) configuration sterically favors a Cγ-exo pucker. This predictable conformational bias can be used to stabilize specific secondary structures, such as β-turns, within a peptide sequence. By locking a segment of the peptide into a defined geometry, researchers can enhance its biological activity, receptor selectivity, and metabolic stability.
Table 1: Influence of 4-Substituents on Proline Ring Pucker Preference
| 4-Substituted Proline Derivative | Substituent | Favored Ring Pucker | Resulting Conformational Bias |
| (4S)-4-methyl-L-proline | Methyl (S-configuration) | Cγ-exo | Stabilizes β-turns (Type II') and Polyproline II helices |
| (4R)-4-hydroxy-L-proline (Hyp) | Hydroxyl (R-configuration) | Cγ-exo | Stabilizes Polyproline II helices, crucial for collagen structure |
| (4S)-4-hydroxy-L-proline (hyp) | Hydroxyl (S-configuration) | Cγ-endo | Favors more extended peptide conformations |
| (4R)-4-fluoro-L-proline (Flp) | Fluorine (R-configuration) | Cγ-exo | Strong stereoelectronic effect favoring the trans peptide bond |
| (4S)-4-fluoro-L-proline (flp) | Fluorine (S-configuration) | Cγ-endo | Strong stereoelectronic effect favoring the cis peptide bond |
Development of Macrocyclic Peptides with Enhanced Conformational Stability
Macrocyclic peptides are cyclic structures that often exhibit improved pharmacological properties compared to their linear counterparts, including higher receptor affinity and increased resistance to enzymatic degradation. The incorporation of this compound can be a powerful strategy in the synthesis of these molecules.
Incorporation as an Unnatural Amino Acid in Peptide Libraries
Peptide libraries are large collections of diverse peptides used in high-throughput screening to identify new drug leads or biological probes. Incorporating unnatural amino acids like (4S)-4-methyl-L-proline into these libraries is a common strategy to expand their structural and functional diversity. nih.gov
By introducing (4S)-4-methyl-L-proline, library designers can systematically introduce conformational constraints at specific positions. This reduces the conformational entropy of the peptides in the library, which can lead to higher binding affinities for their targets. The defined structural bias imposed by this residue allows for the creation of focused libraries designed to mimic specific secondary structures, such as β-turns, increasing the probability of discovering potent and selective ligands.
Strategies for Peptide Mimetic Design Employing this compound
Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological activity of peptides but with improved drug-like properties, such as better oral bioavailability and metabolic stability. (4S)-4-methyl-L-proline serves as an excellent scaffold for designing peptidomimetics.
Specifically, its strong propensity to induce β-turns allows it to function as a β-turn mimetic. Many protein-protein interactions are mediated by β-turn structures on the protein surface. By incorporating (4S)-4-methyl-L-proline into a peptide or small molecule, chemists can create a rigid scaffold that presents key side chains in the correct orientation to mimic a natural β-turn, thereby disrupting the target protein-protein interaction.
Role in Modulating Peptide Secondary Structure and Stability
The primary role of incorporating (4S)-4-methyl-L-proline into a peptide is to exert precise control over its secondary structure and enhance its stability. As discussed, the steric influence of the 4S-methyl group promotes a Cγ-exo ring pucker. nih.gov This conformational preference directly translates to a stabilization of the Polyproline II (PPII) helix, a common secondary structure element involved in signaling and protein recognition.
Furthermore, this conformational rigidity can significantly enhance a peptide's stability against proteolytic degradation. Proteases often recognize and cleave peptides in flexible, extended conformations. By introducing a rigid structural element like 4-methylproline, the peptide is locked into a conformation that is a poor substrate for many proteases, thereby increasing its in vivo half-life. nih.gov The stereoelectronic effects of substituents on the proline ring can also influence the kinetics of cis/trans isomerization of the peptide bond, a rate-limiting step in protein folding. thieme-connect.de
Utilization of 4s 1 Fmoc 4 Methyl L Proline As a Chiral Building Block in Organic Synthesis
Applications in Asymmetric Synthesis Beyond Peptides
The rigid, chiral scaffold of (4S)-1-Fmoc-4-methyl-L-proline is highly sought after for the asymmetric synthesis of non-peptidic natural products and pharmaceutically active compounds. The defined stereocenters at the C-2 and C-4 positions serve as a foundation for transferring chirality to new stereogenic centers during a synthetic sequence.
Substituted prolines are recognized as attractive building blocks for active pharmaceutical ingredients due to the conformational restrictions they impart on molecular structure, which is often critical for biological activity. nih.gov For instance, 4-substituted proline derivatives are key components in various natural products exhibiting anticancer, antibiotic, and immunosuppressant activities. acs.org The rare nonproteinogenic amino acid 4-methylproline (4-mPro) has been identified in a number of cyanobacterial cyclic peptides, such as nostoweipeptins and nostopeptolides, highlighting its role in the architecture of complex bioactive molecules. nih.govresearchgate.net The presence of 4-mPro biosynthetic genes is now used as a marker to discover novel nonribosomal peptides from natural sources. nih.govresearchgate.net
Synthetic chemists have leveraged these scaffolds to create analogues of complex molecules. Flexible, phase-transfer catalyzed approaches have been developed to access a range of 4-substituted prolines, demonstrating their utility as versatile starting materials. acs.org The synthesis of (2S,4S)-methylproline has been achieved via robust and stereoselective methods, with the resulting compound being explored for protein engineering. researchgate.netrsc.org Furthermore, the development of synthetic routes to all four diastereoisomers of Boc-protected 4-methylproline carboxylates underscores the importance of these building blocks in medicinal chemistry. researchgate.net These methodologies provide access to proline analogues that can be incorporated into non-peptidic structures to control conformation and enhance biological efficacy, as seen in the development of antiviral agents like ledipasvir, which contains a related spirocyclic proline analogue. nih.gov
Precursor for the Development of Chiral Ligands and Catalysts
This compound serves as an excellent precursor for the synthesis of novel chiral ligands and organocatalysts. Following the removal of the Fmoc protecting group, the resulting (4S)-4-methyl-L-proline can be employed directly in organocatalysis or further derivatized to generate more sophisticated catalytic systems.
Proline organocatalysis is a cornerstone of asymmetric synthesis, proceeding through the formation of enamine or iminium ion intermediates. wikipedia.org The inherent chirality of the proline ring enables high levels of enantioselectivity in a wide array of chemical transformations. wikipedia.orgnih.gov Modifications to the basic proline structure, such as substitution on the pyrrolidine (B122466) ring, can significantly influence the catalyst's performance by altering its steric and electronic properties. nih.govresearchgate.net
The methyl group at the C-4 position of (4S)-4-methyl-L-proline plays a crucial role in this context. It restricts the conformational flexibility of the pyrrolidine ring, favoring an exo ring pucker. nih.gov This pre-organization can enhance stereochemical control by more effectively shielding one face of the catalytic intermediate, leading to improved diastereoselectivity and enantioselectivity in reactions. researchgate.netnih.gov Studies on various substituted proline derivatives have shown that additional substituents can significantly impact organocatalytic efficiency. researchgate.net
The versatile scaffold of 4-methylproline allows for further modification at the carboxylic acid or the secondary amine (after deprotection) to create a diverse library of catalysts. This includes well-known systems like Hayashi-Jorgensen and MacMillan-type catalysts, which are derived from prolinol and other proline derivatives. wikipedia.orgtcichemicals.com
| Reaction Type | Catalytic Intermediate | General Application |
|---|---|---|
| Aldol Reaction | Enamine | Formation of β-hydroxy carbonyl compounds |
| Mannich Reaction | Enamine | Synthesis of β-amino carbonyl compounds |
| Michael Addition | Enamine | Conjugate addition to α,β-unsaturated systems |
| Diels-Alder Reaction | Iminium Ion | [4+2] cycloaddition to form cyclohexene (B86901) derivatives |
| α-Amination | Enamine | Introduction of a nitrogen atom at the α-position of a carbonyl |
| α-Halogenation | Enamine | Introduction of a halogen at the α-position of a carbonyl |
Design Principles for Scaffold Development Utilizing the this compound Structure
The design of molecular scaffolds with well-defined three-dimensional structures is crucial for applications ranging from materials science to drug discovery. This compound incorporates several key features that make it an ideal building block for such scaffolds.
The Fmoc Group for Supramolecular Assembly: The fluorenylmethoxycarbonyl (Fmoc) group is not merely a protecting group; its large, aromatic fluorenyl moiety is known to promote the self-assembly of molecules through π-π stacking interactions. rsc.org Fmoc-protected amino acids and short peptides can form a variety of ordered nanostructures, including nanofibers, nanotubes, and hydrogels. researchgate.netnih.govnih.gov This property allows for the bottom-up design of functional biomaterials where the this compound unit dictates the local structure within a larger supramolecular assembly. rsc.orgresearchgate.net
The Conformationally Rigid Proline Ring: Proline's cyclic structure inherently restricts the conformational freedom of the molecular backbone into which it is incorporated. nih.govsigmaaldrich.com This rigidity is fundamental to its role in defining secondary structures like β-turns and polyproline helices in peptides. nih.gov
The 4-Methyl Substituent as a Conformational Lock: Substitution at the C-4 position of the proline ring provides an additional layer of conformational control. The (4S)-methyl group stereospecifically favors an exo pucker of the pyrrolidine ring, which in turn stabilizes a polyproline II (PPII) helical conformation. nih.gov This principle has been successfully used to design conformationally restrained peptides and structural scaffolds. nih.gov
By combining these principles, this compound can be strategically placed within a larger molecule to enforce a specific, predictable conformation. This allows for the rational design of scaffolds where functional groups can be positioned with spatial precision, a key requirement for creating synthetic receptors, catalysts, and advanced materials. acs.orgkent.ac.uk
Methodologies for Chemical Probe Development Incorporating this compound
Chemical probes are essential tools for studying biological systems, typically comprising a recognition element, a linker, and a reporter or reactive group. The unique structural and chemical properties of this compound make it a valuable component in the synthesis of sophisticated chemical probes.
A powerful methodology for incorporating functionalized proline derivatives is known as "proline editing". nih.gov In this approach, a peptide is first synthesized using standard solid-phase methods to include a hydroxyproline (B1673980) residue. The hydroxyl group is then used as a chemical handle for post-synthetic modification, allowing for the stereospecific conversion into a wide array of 4-substituted prolines directly on the resin. nih.gov This technique provides access to proline residues bearing diverse functionalities without the need for solution-phase synthesis of each individual building block.
This proline editing strategy can be adapted to introduce the functionalities required for a chemical probe. For instance, after incorporating the 4-methylproline scaffold, the carboxylic acid can be derivatized or another position on the ring can be functionalized to attach:
Reporter Groups: Fluorophores for imaging, or handles for heteronuclear NMR such as ¹⁹F. nih.gov
Affinity Tags: Groups like biotin (B1667282) for pull-down experiments and target identification. nih.gov
Reactive Handles for Bioorthogonal Chemistry: Small, abiotic functional groups such as azides, alkynes, tetrazines, or ketones can be installed. nih.gov These groups allow the probe to be covalently linked to a target biomolecule in a complex biological environment with high specificity. wikipedia.orgnih.gov
Furthermore, Fmoc-proline derivatives containing heteroatoms have been designed for selective electrochemical modification, providing an alternative route to functionalization that avoids affecting other oxidizable residues in a peptide. electrochem.org The conformational constraint provided by the 4-methylproline core can also enhance the binding affinity and selectivity of the probe for its biological target. nih.gov
Strategies for Bioconjugation and Molecular Labeling Using this compound Derivatives
Site-specific bioconjugation—the covalent attachment of a molecule to a specific site on a biomolecule like a protein—is critical for developing protein therapeutics, diagnostics, and research tools. Derivatives of (4S)-4-methyl-L-proline, obtained after removal of the Fmoc group, offer unique opportunities for highly selective molecular labeling, particularly when located at the N-terminus of a peptide or protein.
N-terminal proline residues are particularly reactive targets for specific oxidative coupling reactions. researchgate.net Several strategies have been developed to exploit this unique reactivity:
Enzymatic Ligation: Tyrosinase, an enzyme isolated from Agaricus bisporus (abTYR), can be used to oxidize stable phenol (B47542) or catechol precursors into highly reactive o-quinone intermediates. These intermediates then rapidly and selectively couple to N-terminal proline residues under mild, biocompatible conditions. berkeley.educhemrxiv.org
Chemical Oxidative Coupling: Non-enzymatic methods using mild oxidants like potassium ferricyanide (B76249) can convert o-aminophenols into reactive species that selectively target N-terminal prolines. researchgate.net
Sequential and Bifunctional Labeling: A powerful two-step strategy involves an initial oxidative coupling that not only attaches a primary molecular cargo but also simultaneously installs a ketone handle on the proline residue. This newly introduced ketone is orthogonal to native protein functional groups and can be selectively targeted in a second step by an alkoxyamine or hydrazine-bearing probe, enabling the construction of complex, dual-functionalized bioconjugates. researchgate.netnih.gov
Beyond N-terminal specific methods, the carboxylic acid of (4S)-4-methyl-L-proline can be activated (e.g., as an N-hydroxysuccinimide ester) to react with lysine (B10760008) residues on a protein, a common though less site-specific labeling strategy. researchgate.net For ultimate specificity, the proline derivative can be equipped with a bioorthogonal handle (e.g., an azide (B81097) or alkyne) using the proline editing methodology described previously. nih.gov This allows the proline-containing molecule to be ligated with a complementary probe via reactions like the Staudinger ligation or copper-free click chemistry, which are inert to biological systems. wikipedia.orgnih.gov
| Strategy | Target Residue | Key Reagents/Conditions | Selectivity |
|---|---|---|---|
| Enzymatic Oxidative Coupling | N-Terminal Proline | Tyrosinase, Phenol/Catechol derivatives, O₂ | High (Site-specific for N-terminal Pro) |
| Chemical Oxidative Coupling | N-Terminal Proline | K₃Fe(CN)₆, o-aminophenol derivatives | High (Site-specific for N-terminal Pro) |
| Sequential Ligation | N-Terminal Proline | 1. Oxidative coupling to install ketone; 2. Alkoxyamine/Hydrazine ligation | High (Dual, orthogonal labeling at N-terminal Pro) |
| Carbodiimide/NHS Ester Coupling | Lysine (Amine groups) | EDC/NHS activation of proline's carboxyl group | Low (Targets all accessible amines) |
| Bioorthogonal Ligation | Proline with handle | Azide-Alkyne Cycloaddition, Tetrazine Ligation, etc. | Very High (Orthogonal to all native functionalities) |
Computational and in Silico Studies of 4s 1 Fmoc 4 Methyl L Proline and Its Derivatives
Computational Approaches for Conformational Analysis of (4S)-1-Fmoc-4-methyl-L-proline
The conformational landscape of proline and its derivatives is uniquely complex due to two primary equilibria: the cis/trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine (B122466) ring (endo/exo). nih.govresearchgate.net The introduction of a methyl group at the C4 position with S stereochemistry, as in this compound, introduces specific steric and stereoelectronic effects that further modulate these conformational preferences. nih.gov
Computational methods are crucial for exploring the potential energy surface of this molecule. Techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to determine the relative stabilities of different conformers. Studies on related 4-substituted prolines have shown that the stereochemistry at the C4 position is a key determinant of ring pucker preference. nih.govnih.gov Specifically, 4S-substituted prolines tend to favor an endo ring pucker. nih.gov This preference, in turn, influences the backbone dihedral angles (φ, ψ) and the cis/trans amide bond equilibrium. nih.govnih.gov
For this compound, computational analysis would typically involve:
Dihedral Angle Scanning: Systematically rotating key bonds (φ, ψ, and ω) to map the conformational energy landscape and identify low-energy states.
Ring Pucker Analysis: Calculating the energy associated with both endo and exo puckers of the pyrrolidine ring to quantify the preference induced by the 4S-methyl group.
Solvent Modeling: Using implicit or explicit solvent models to understand how the conformational preferences observed in the gas phase might change in an aqueous environment. For instance, studies on acetyl-4S-MePro-NHMe have shown a strong preference for the up-puckered polyproline II (PPII) structure in water. nih.gov
These computational analyses indicate that the 4S-methyl group, in conjunction with the bulky Fmoc protecting group, sterically and electronically biases the conformational ensemble, which has significant implications for its use in peptide synthesis.
| Feature | Dominant Preference for 4S-Substituents | Computational Method | Reference |
|---|---|---|---|
| Ring Pucker | Endo | DFT, NMR Spectroscopy | nih.gov |
| Backbone Conformation (in water) | Polyproline II (PPII) | DFT with SMD solvation model | nih.gov |
| Amide Bond Isomerism | Higher population of cis amide bond compared to 4R-isomers | NMR Spectroscopy, Computational Analysis | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. mdpi.comresearchgate.net These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.
Key parameters derived from quantum chemical calculations include:
Energies of Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicators of a molecule's ability to donate or accept electrons, respectively. This information is vital for predicting its role in chemical reactions.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this can predict sites susceptible to electrophilic or nucleophilic attack during peptide synthesis or subsequent reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate hyperconjugative interactions, such as the n→π* interaction between a carbonyl oxygen and the subsequent carbonyl carbon, which can influence peptide bond stability and conformation. nih.gov The presence of the electron-withdrawing Fmoc group and the methyl substituent can modulate these subtle electronic effects. nih.govnih.gov
DFT calculations can also be used to model the transition states of chemical reactions, such as the cis-trans isomerization of the peptide bond. nih.gov By calculating the activation energy barrier for this process, researchers can predict the rate of isomerization, which is often a rate-limiting step in protein folding. nih.gov Studies on related 4-methylproline models suggest that the rotational barriers for isomerization are higher compared to unsubstituted proline. nih.gov
In Silico Design of Novel Derivatives and Analogs Based on this compound
The specific conformational constraints imposed by the 4S-methyl group make this compound a valuable building block for the in silico design of peptidomimetics and novel peptide-based therapeutics. nih.gov Computational design strategies leverage the predictable structural biases of this analog to engineer peptides with desired properties.
Design applications include:
Stabilization of Secondary Structures: The preference of 4S-substituted prolines for the endo ring pucker can be used to promote specific turn structures, such as β-turns, in peptides. nih.gov Computational modeling allows for the rational placement of (4S)-methylproline within a peptide sequence to stabilize a desired fold.
Modulation of Protein-Protein Interactions: Many protein-protein interactions are mediated by proline-rich domains. nsf.gov By substituting proline with (4S)-methylproline, it is possible to computationally predict changes in binding affinity and specificity. The altered conformation may enhance or disrupt the interaction, providing a strategy for designing inhibitors or modulators.
Development of Conformationally Restricted Peptides: Introducing conformational rigidity into a peptide can improve its metabolic stability and bioavailability. In silico methods can be used to screen various proline derivatives, including those based on the (4S)-methylproline scaffold, to identify candidates that best lock the peptide into its bioactive conformation.
Structure-based design, guided by computational docking and molecular dynamics simulations, enables the iterative refinement of novel analogs to optimize their structural and functional properties before undertaking costly chemical synthesis.
Chemoinformatics and Database Mining for Related Proline Analogs
Chemoinformatics provides the tools and techniques to analyze large chemical datasets, which is invaluable for placing this compound in the broader context of proline analogs. nih.gov Public and commercial chemical databases can be mined to identify structurally and functionally related compounds.
Relevant activities include:
Substructure and Similarity Searching: Databases like PubChem, ChEMBL, and specialized vendor catalogs can be searched for other 4-substituted prolines, N-acylated prolines, or other heterocyclic amino acids. nih.govnih.gov This allows for the comparison of physicochemical properties, known biological activities, and synthetic accessibility.
Analysis of Structure-Activity Relationships (SAR): By collecting data on a series of related proline analogs, chemoinformatic tools can help build SAR models. nih.gov For example, mining databases for different C4-substituents (e.g., fluoro, hydroxyl, alkyl) can reveal trends in how these groups affect ring pucker, cis/trans ratios, and ultimately, biological activity. nih.govnih.gov
Virtual Library Generation: Based on the (4S)-methylproline scaffold, virtual libraries of novel derivatives can be generated in silico. These libraries can then be computationally screened for desired properties (e.g., drug-likeness, predicted binding affinity) to prioritize candidates for synthesis.
Emerging Research Directions and Future Perspectives for 4s 1 Fmoc 4 Methyl L Proline
Integration into Self-Assembling Molecular Systems and Supramolecular Chemistry
The integration of (4S)-1-Fmoc-4-methyl-L-proline into self-assembling molecular systems is a promising area of research. The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. rsc.orgnih.gov This process is primarily governed by π-π stacking interactions between the aromatic fluorenyl rings and hydrogen bonding between the peptide backbones.
The introduction of a methyl group at the 4-position of the proline ring is expected to influence the self-assembly process in several ways. Proline itself is known to disrupt or induce turns in peptide sequences, thereby affecting the formation of secondary structures like β-sheets, which are often the basis of self-assembled fibrillar networks. nih.govrsc.org The methyl group in this compound can introduce steric hindrance that further modulates the packing of the peptide units. This could lead to the formation of novel supramolecular architectures with distinct morphologies and properties compared to those formed from unsubstituted Fmoc-proline. For instance, the controlled disruption of β-sheet formation could lead to the creation of more soluble aggregates or nanostructures with different aspect ratios.
Furthermore, the rigidity of the proline ring, combined with the stereospecificity of the methyl group, can be exploited to create highly ordered supramolecular frameworks. Research on oligoproline tetramers has demonstrated their ability to self-assemble into crystalline, porous supramolecular peptide frameworks (SPFs) driven by hydrogen bonding and Fmoc-Fmoc interactions. nih.govd-nb.info The incorporation of this compound into such systems could allow for the fine-tuning of the framework's porosity and guest-binding properties.
Applications in Materials Science Research and Advanced Functional Materials
The unique self-assembly properties of peptides containing this compound open up possibilities for the development of advanced functional materials. Fmoc-peptide-based hydrogels have shown great potential in biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and tunable mechanical properties. nih.gov The incorporation of this compound could offer a new level of control over the physical characteristics of these hydrogels, such as their stiffness, gelation kinetics, and release profiles for encapsulated therapeutics.
Moreover, the ordered arrangement of molecules in the self-assembled nanostructures could be harnessed for applications in electronics and catalysis. The π-conjugated system of the Fmoc group can facilitate charge transport, and by controlling the alignment of these groups within a supramolecular structure, it may be possible to create conductive nanowires. The defined microenvironment within a self-assembled peptide network could also be used to catalyze chemical reactions with high selectivity. The chiral nature of this compound could be particularly advantageous in developing materials for enantioselective separations and catalysis.
Methodological Advancements in Structural Biology Applications Incorporating this compound
In structural biology, the conformationally constrained nature of proline is often utilized to induce specific secondary structures in peptides and proteins. The addition of a methyl group at the 4-position provides an extra layer of conformational control. Computational studies and NMR spectroscopy have shown that the stereochemistry of the 4-methyl group significantly influences the puckering of the proline ring and the cis-trans isomerization of the peptide bond. nih.gov Specifically, the (4S)-methylproline residue shows a strong preference for the up-puckered polyproline II (PPII) structure in aqueous environments. nih.gov
This predictable conformational preference makes this compound a valuable tool for protein design and engineering. By strategically incorporating this amino acid into a peptide sequence, researchers can stabilize desired secondary structures, such as β-turns or polyproline II helices, which are crucial for many biological recognition events.
| Technique | Application in Studying this compound Peptides | Expected Insights |
| NMR Spectroscopy | Elucidation of solution-state peptide conformation. | Determination of proline ring pucker, cis/trans isomer ratios, and overall peptide fold. |
| X-ray Crystallography | Determination of solid-state peptide structure. | Precise bond angles, dihedral angles, and intermolecular packing interactions. |
| Circular Dichroism (CD) | Analysis of peptide secondary structure. | Assessment of the propensity to form polyproline II helices or other secondary structures. |
| Molecular Dynamics (MD) Simulations | Computational modeling of peptide dynamics and interactions. | Prediction of conformational preferences and understanding the energetic basis of structural stability. |
Exploration of Bioorthogonal Chemistry Strategies with this compound Derivatives
Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org This field has revolutionized the study of biological systems by enabling the site-specific labeling and tracking of biomolecules. While this compound in its current form is not directly suited for bioorthogonal reactions, its scaffold presents opportunities for derivatization.
A key future direction would be the development of synthetic routes to introduce bioorthogonal functional groups onto the 4-methylproline core. For instance, the methyl group itself could potentially be functionalized, or other positions on the proline ring could be modified to incorporate chemical handles such as azides, alkynes, or tetrazines. These functionalized derivatives could then be used in well-established bioorthogonal reactions like the Staudinger ligation, copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), or inverse-electron-demand Diels-Alder reactions. nih.gov
The development of such derivatives would allow for the site-specific incorporation of probes, tags, or therapeutic agents into peptides and proteins. The conformational constraints imposed by the 4-methylproline backbone would provide a structurally well-defined attachment point, which could be advantageous for applications in chemical biology and drug development. For example, a fluorescent dye could be attached to a bioactive peptide containing a functionalized 4-methylproline to study its cellular uptake and localization.
Future Prospects in the Design of Bioactive Scaffolds and Targeted Molecules
The unique structural properties of this compound make it a highly promising building block for the design of novel bioactive scaffolds and targeted molecules. The ability to enforce specific conformations is crucial for mimicking the structure of natural peptide ligands and for developing potent and selective inhibitors of protein-protein interactions.
The presence of 4-methylproline has been identified in a number of bioactive natural products, particularly from cyanobacteria. nih.govresearchgate.net These natural products often exhibit interesting biological activities, such as antimicrobial or cytotoxic effects. This suggests that the 4-methylproline moiety is a privileged scaffold for interacting with biological targets. By using this compound in solid-phase peptide synthesis, chemists can systematically explore the structure-activity relationships of these natural products and design more potent and stable analogs.
Furthermore, the incorporation of 4-methylproline has been shown to modulate the properties of therapeutic proteins. For example, the replacement of a proline residue with 4-methylproline in insulin (B600854) was found to accelerate the dissociation of its hexameric form without compromising its stability. nih.gov This highlights the potential of using this compound to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide and protein drugs.
Q & A
How does the 4-methyl substituent in (4S)-1-Fmoc-4-methyl-L-proline influence peptide backbone conformation during solid-phase synthesis?
Level: Advanced
Methodological Answer:
The 4-methyl group imposes steric constraints on the pyrrolidine ring, favoring specific rotamers that stabilize secondary structures like β-turns or helices. To analyze conformational effects:
- Use circular dichroism (CD) to monitor backbone geometry in model peptides .
- Compare with analogs (e.g., 4-fluoro or 4-cyclohexyl derivatives) to isolate steric vs. electronic contributions .
- Case Study: Substitution with 4-benzyl groups (FAA5190) increased α-helix stability in hydrophobic environments, suggesting methyl groups may similarly enhance rigidity .
What experimental strategies mitigate aggregation during SPPS when using this compound in hydrophobic sequences?
Level: Advanced
Methodological Answer:
Aggregation arises from hydrophobic interactions between the methyl group and adjacent residues. Mitigation approaches include:
- Pseudoproline dipeptide incorporation to disrupt β-sheet formation .
- Optimize solvent systems: Use 20% hexafluoroisopropanol (HFIP) in DCM to improve solubility .
- Monitor real-time aggregation via fluorescence spectroscopy (e.g., thioflavin T binding assays) .
How do conflicting reports on the solubility of this compound in polar aprotic solvents inform formulation protocols?
Level: Advanced
Data Contradiction Analysis:
Discrepancies in solubility (e.g., DMF vs. DMSO) may stem from:
- Crystallinity variations: Amorphous vs. crystalline batches exhibit different dissolution kinetics. Characterize via X-ray powder diffraction (XRPD) .
- Counterion effects: Hydrochloride salts (e.g., FAA8950) reduce solubility compared to free acids .
- Resolution: Pre-solubilize in minimal DMF (<5 mL/g) with sonication, then dilute to working concentrations .
What analytical techniques validate the enantiomeric purity of this compound in synthesized peptides?
Level: Intermediate
Methodological Answer:
- Chiral HPLC: Use a Pirkle-type column (e.g., Chirobiotic T) with isocratic elution (hexane:isopropanol:acetic acid = 90:10:0.1) .
- NMR diastereomer analysis: Compare H-NMR shifts of proline δ-protons in dipeptide derivatives (e.g., Fmoc-Pro-Pro-OH) .
- Polarimetry: Expected to (c = 1 in DMF) for the (4S) configuration .
How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Level: Advanced
Methodological Answer:
- Activator Selection: Replace HBTU with PyBOP/HOAt to reduce racemization in hindered environments .
- Double coupling protocol: Extend reaction time to 2 hours with 5 equivalents of amino acid .
- Microwave-assisted SPPS: Apply 30-second pulses at 50°C to enhance diffusion into resin pores .
What role does the Fmoc group play in stabilizing (4S)-4-methyl-L-proline during long-term storage?
Level: Intermediate
Methodological Answer:
The Fmoc group:
- Prevents oxidative degradation of the pyrrolidine ring by acting as a UV-absorbing protective moiety.
- Storage protocol: Store at C under argon, with desiccant (silica gel) to avoid hydrolysis .
- Stability assay: Monitor free proline release via ninhydrin test after 6-month storage .
How to resolve discrepancies in reported bioactivity of peptides containing this compound across cell-based assays?
Level: Advanced
Data Contradiction Analysis:
Variability may arise from:
- Aggregation-dependent cytotoxicity: Use dynamic light scattering (DLS) to correlate particle size with IC values .
- Cell line-specific membrane permeability: Compare uptake in HEK293 vs. HeLa using fluorescently labeled analogs .
- Solution-phase vs. solid-phase synthesis artifacts: Validate purity via MALDI-TOF MS after cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
